molecular formula C13H14O3 B032300 Propranolol glycol CAS No. 36112-95-5

Propranolol glycol

Cat. No. B032300
CAS RN: 36112-95-5
M. Wt: 218.25 g/mol
InChI Key: BYNNMWGWFIGTIC-UHFFFAOYSA-N
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Description

Propranolol glycol, also known as 3-(1-Naphthalenyloxy)-1,2-propanediol, is an impurity of Propranolol . Propranolol is a synthetic, non-selective beta-adrenergic receptor antagonist . It is used to treat high blood pressure, heart rhythm disorders, and other heart or circulatory conditions .


Synthesis Analysis

Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .


Molecular Structure Analysis

Propranolol glycol contains total 31 bond(s); 17 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 2 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The synthesis of propranolol was conducted between 1-naphthol and isopropylamine under mild, less toxic conditions and fast reaction time . Novel propranolol derivatives were formed by reactions at the C-13 and N-15 position through esterification reactions between propranolol and 2-bromobenzoyl chloride, 2-chlorobenzoyl chloride .


Physical And Chemical Properties Analysis

Propranolol glycol is a major metabolite of propranolol in man . It has the ability to reduce the lethality of strychnine-induced convulsions in mice .

Scientific Research Applications

  • Reducing Convulsions : Propranolol glycol reduces the lethality of strychnine-induced convulsions in mice, proving more potent than propranolol itself (Saelens et al., 1974).

  • Transmucosal Drug Delivery : When combined with oleic acid in propylene glycol, it increases the permeability to the drug, facilitating transmucosal delivery (Manganaro & Wertz, 1996).

  • Treatment of Infantile Hemangiomas : Propranolol hydrochloride at specific dosages has been effective in reducing infantile hemangiomas in infants and children (Hogeling, Adams, & Wargon, 2011).

  • Transdermal Use Enhancements : Propranolol hydrochloride film formulations with terpene enhancers improve skin penetration and release rates for transdermal applications (Amnuaikit et al., 2005).

  • Inhibiting Hemangioma Growth : Propranolol-loaded liposomes-in-microspheres (PLIM) significantly inhibit infantile hemangioma growth, showing superior therapeutic effects compared to propranolol and liposomes alone (Guo et al., 2017).

  • Post-Traumatic Stress Disorder (PTSD) Treatment : Propranolol may be effective in alleviating PTSD symptoms by dissociating emotion and fear from memory (Donovan, 2010).

  • Bone Healing and Osseointegration : In animal studies, propranolol enhanced bone healing and implant osseointegration (Al-Subaie et al., 2016).

  • Reducing Anxiety : Propranolol, an β2-adrenergic blocking drug, relieves symptoms due to excessive adrenaline release and slows the pulse rate, even in normal subjects, demonstrating its potential in treating anxiety (Wheatley, 1969).

  • Growth Retardation in Pregnancy : Chronic propranolol therapy during pregnancy can lead to growth retardation as a significant side effect (Pruyn, Phelan, & Buchanan, 1979).

  • Cutaneous Biotransformation : Propranolol glycol is produced by human skin and keratinocytes, with its formation directly proportional to propranolol concentration (Cormier, Ledger, Marty, & Amkraut, 1991).

Safety And Hazards

Propranolol should not be used if you have asthma, very slow heart beats, or a serious heart condition such as “sick sinus syndrome” or “AV block” (unless you have a pacemaker) . Babies who weigh less than 4.5 pounds should not be given Hemangeol oral liquid .

Future Directions

Propranolol has shown increasing evidence of its antiangiogenic, pro-apoptotic, vasoconstrictor and anti-inflammatory properties in different Rare Diseases (RDs), including vascular or oncological pathologies . This highlights the finished and ongoing trials in which propranolol has arisen as a good repurposing drug for improving the health condition in RDs .

properties

IUPAC Name

3-naphthalen-1-yloxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNMWGWFIGTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865804
Record name 3-[(Naphthalen-1-yl)oxy]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propranolol glycol

CAS RN

36112-95-5
Record name Propranolol glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36112-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036112955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propranolol Related Compound A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPRANOLOL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU45BO16RF
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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